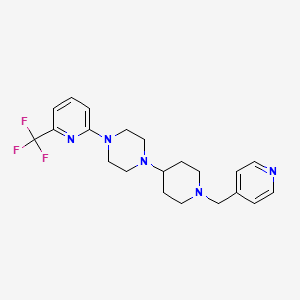

1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

CAS No.: 2034525-27-2

Cat. No.: VC4179913

Molecular Formula: C21H26F3N5

Molecular Weight: 405.469

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034525-27-2 |

|---|---|

| Molecular Formula | C21H26F3N5 |

| Molecular Weight | 405.469 |

| IUPAC Name | 1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |

| Standard InChI | InChI=1S/C21H26F3N5/c22-21(23,24)19-2-1-3-20(26-19)29-14-12-28(13-15-29)18-6-10-27(11-7-18)16-17-4-8-25-9-5-17/h1-5,8-9,18H,6-7,10-16H2 |

| Standard InChI Key | VTJVDWHNPFGUPI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=NC=C4 |

Introduction

The compound 1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic molecule featuring a piperazine ring linked to both a pyridin-4-ylmethylpiperidine moiety and a trifluoromethylpyridin-2-yl group. This compound is not directly referenced in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to discuss its potential properties and applications.

Synthesis

The synthesis of such a compound typically involves multiple steps, including:

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions might be used to form the carbon-nitrogen bonds between the pyridine and piperidine rings.

-

Alkylation: The introduction of the trifluoromethylpyridin-2-yl group onto the piperazine ring could involve alkylation reactions.

Potential Applications

Compounds with piperazine and pyridine rings are often explored for their biological activities, including:

-

Pharmacological Activity: They may exhibit affinity for various receptors or enzymes, making them candidates for drug development.

-

Biological Evaluation: Testing for cytotoxicity, enzyme inhibition, or receptor binding could reveal potential therapeutic applications.

Data Table for Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility |

|---|---|---|---|

| 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | 190.24 | Moderate in organic solvents |

| (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol | C12H18N2O | 206.28 | Soluble in polar solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume